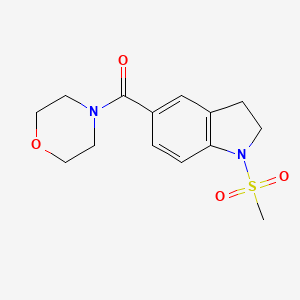
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential use as an anticancer agent due to its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
作用機序
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline exerts its anticancer effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to the condensation of chromatin and the repression of gene expression. By inhibiting HDACs, 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline promotes the acetylation of histone proteins, leading to the relaxation of chromatin and the activation of gene expression. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the death of cancer cells.
Biochemical and Physiological Effects
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been shown to induce a variety of biochemical and physiological effects in cancer cells. It induces G1 and G2/M cell cycle arrest, leading to the inhibition of cell proliferation. It also induces apoptosis, leading to the death of cancer cells. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been shown to upregulate the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, including p21, p27, Bax, and caspase-3. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has also been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cell death.
実験室実験の利点と制限
One advantage of using 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline in lab experiments is its specificity for HDAC inhibition, which allows for the selective activation of certain genes. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy. However, a limitation of using 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline research. One direction is to investigate its potential use in combination therapy with other anticancer agents. Another direction is to explore its potential use in epigenetic therapy for non-cancerous diseases, such as neurological disorders and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline to minimize toxicity to normal cells while maximizing its therapeutic potential.
合成法
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride. The resulting compound is then reacted with methylsulfonyl chloride to form 2-(methylsulfonyl)benzaldehyde. Subsequently, 2-(methylsulfonyl)benzaldehyde is reacted with 4-morpholinecarboxylic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid to obtain 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline.
科学的研究の応用
1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has been extensively studied for its potential use as an anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast cancer, prostate cancer, and colon cancer. 1-(methylsulfonyl)-5-(4-morpholinylcarbonyl)indoline has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-21(18,19)16-5-4-11-10-12(2-3-13(11)16)14(17)15-6-8-20-9-7-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBPHGWJXMQXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)indolin-5-yl morpholin-4-yl ketone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)
![1-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5201560.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![2-chloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5201593.png)
![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5201604.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)


![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)
![6-[5-(4-chlorophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201654.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)